N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

DNA gyrase inhibition structure–activity relationship linker optimization

Researchers screening coumarin-amino acid conjugates against bacterial DNA gyrase B often encounter unwanted variability from linker-length or substituent mismatches. This glycine-linked coumarin (MW 277.23) provides a defined hydrogen-bond geometry and free terminal carboxyl for direct amidation, avoiding the CYP2A6 affinity shifts seen with 4-methyl or β-alanine analogs. - Serves as a modular SAR template with a free carboxyl for parallel amidation. - Lacks 4-methyl substitution, reducing CYP2A6 metabolic interference in whole-cell assays. - Functions as a low-affinity comparator (negative control) in CYP2A6 inhibition studies.

Molecular Formula C13H11NO6
Molecular Weight 277.23 g/mol
Cat. No. B12148640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
Molecular FormulaC13H11NO6
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O
InChIInChI=1S/C13H11NO6/c15-11(14-6-12(16)17)7-19-9-3-1-8-2-4-13(18)20-10(8)5-9/h1-5H,6-7H2,(H,14,15)(H,16,17)
InChIKeyGZQRLXGAFLYCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine – Structural and Physicochemical Baseline


N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (CAS 306280-17-1; molecular formula C₁₃H₁₁NO₆; molecular weight 277.23 g·mol⁻¹) is a synthetic coumarin–amino acid conjugate in which the 7‑hydroxyl of the coumarin (2H‑chromen‑2‑one) scaffold is elaborated with an oxyacetyl‑glycine side‑chain . The compound belongs to the broader class of 7‑(carboxyalkoxy)coumarin amino‑acid derivatives that have been explored as antimicrobial agents targeting bacterial DNA gyrase [1]. Its structure positions it between the unsubstituted parent coumarin and the more decorated aminocoumarin antibiotics (e.g., novobiocin), offering a balance of synthetic tractability and biological functionality that is distinct from close structural analogs such as the β‑alanine variant (CAS 306280‑16‑0; MW 291.26) and the 4‑methyl‑substituted glycine conjugate (CAS 307525‑71‑9; MW 291.26) .

Why Generic Substitution with In‑Class Coumarin Derivatives Fails


Coumarin derivatives bearing amino‑acid side‑chains at the 7‑position cannot be treated as functionally interchangeable procurement items because even single‑atom alterations in the linker or substituent pattern produce measurable shifts in target engagement, membrane permeability, and metabolic stability. The glycine residue of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine provides a specific hydrogen‑bond donor/acceptor geometry and a free terminal carboxyl group that the β‑alanine analog extends by one methylene unit (increasing MW from 277.23 to 291.26 and altering the spatial relationship of the carboxylate to the coumarin pharmacophore) . The absence of a 4‑methyl substituent distinguishes this compound from the 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl glycine conjugate, which shows altered enzyme inhibition profiles, particularly toward CYP2A6 [1]. Furthermore, unlike the glycosylated aminocoumarin antibiotics (e.g., novobiocin), this compound lacks the noviose sugar and prenylated benzoate moieties that dominate the gyrase‑B binding kinetics of natural products—yielding a simplified scaffold whose antibacterial potency is more directly attributable to the coumarin‑glycine core alone [2]. These differences mean that substituting one 7‑oxyacetyl‑amino‑acid coumarin for another without experimental validation risks introducing uncontrolled variation in biological readouts.

Product‑Specific Quantitative Evidence Guide


Linker Length: Glycine vs. β‑Alanine and DNA Gyrase Binding

The glycine‑derived side‑chain of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine places the terminal carboxylate one methylene unit closer to the coumarin ring than the β‑alanine analog (CAS 306280‑16‑0). This distance difference is predicted to alter hydrogen‑bonding geometry within the ATP‑binding pocket of DNA gyrase B, where coumarin‑based inhibitors compete with ATP via interactions mediated by the conserved Asp73 and Asn46 residues [1]. While direct IC₅₀ data for the target compound against purified DNA gyrase are not available in peer‑reviewed primary literature, structural analogs of the 7‑oxyacetyl‑amino‑acid coumarin class have demonstrated that linker length modulates inhibitory potency by up to 3‑fold against Gram‑negative gyrase in supercoiling assays [2]. The glycine conjugate (MW 277.23) is also 14 Da lighter than the β‑alanine variant (MW 291.26), which may confer a marginal advantage in passive membrane permeability for Gram‑negative screening applications .

DNA gyrase inhibition structure–activity relationship linker optimization

4‑Methyl Substitution and Differential CYP2A6 Inhibition

N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine lacks a methyl group at the coumarin C‑4 position, in contrast to the 4‑methyl analog (CAS 307525‑71‑9). This structural difference has a documented consequence for cytochrome P450 2A6 (CYP2A6) interaction: 4‑methyl‑substituted coumarins are known substrates and inhibitors of CYP2A6‑mediated 7‑hydroxylation, with reported IC₅₀ values in the low‑micromolar range for compounds carrying the 4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl core [1]. The unsubstituted coumarin scaffold (as in the target compound) is metabolized by CYP2A6 primarily via 7‑hydroxylation, but the absence of the 4‑methyl group reduces affinity for the CYP2A6 active site relative to 4‑methylated congeners, as evidenced by comparative kinetics studies that show a 2‑ to 5‑fold higher Kₘ for coumarin vs. 4‑methylcoumarin hydroxylation [2]. For procurement decisions, this means the target compound is less likely to interfere with CYP2A6‑dependent metabolic pathways during in‑cell or in‑vivo experiments than its 4‑methyl counterpart.

CYP2A6 inhibition metabolic stability coumarin 7‑hydroxylation

DNA Gyrase B Inhibition Relative to Novobiocin

The target compound has been reported by vendor technical sources to inhibit bacterial DNA gyrase with an IC₅₀ comparable to novobiocin ; however, this claim lacks a peer‑reviewed primary citation with explicit IC₅₀ values for this specific compound. In the broader 7‑substituted coumarin‑amino‑acid class, the most potent synthetic derivatives achieve DNA gyrase IC₅₀ values in the range of 0.73–1.13 µM (e.g., compounds 3b and 3f from El‑Gamal et al., 2023), compared with novobiocin at 0.17 ± 0.02 µM in the same assay [1]. The glycine‑containing side‑chain of the target compound provides a carboxylate moiety capable of forming salt‑bridge interactions with Arg136 of the gyrase B ATP‑binding pocket—a contact that is absent in coumarin analogs lacking a free carboxyl group [2]. Prospective users should note that the quantitative gyrase inhibition data for this exact compound remain unverified in independent primary literature, and direct head‑to‑head comparison with novobiocin should be performed experimentally in the user's own assay system.

DNA gyrase B ATP-competitive inhibition antibacterial coumarin

Antibacterial Activity Against Gram‑Negative and Gram‑Positive Strains

Structural analogs of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine within the 7‑oxyacetyl‑amino‑acid coumarin class have demonstrated >50% inhibition of E. coli growth at 250 µg·mL⁻¹ . Comparable coumarin‑amino‑acid conjugates from the Al‑Dawaf and Saour (2017) study displayed MIC values ranging from 125 to 500 µg·mL⁻¹ against E. coli and 62.5 to 250 µg·mL⁻¹ against S. aureus, with the glycine‑ester derivatives showing the lower end of this range [1]. For reference, novobiocin exhibits MIC values of 0.5–2 µg·mL⁻¹ against susceptible S. aureus strains but is considerably less potent against wild‑type E. coli (MIC > 50 µg·mL⁻¹) owing to outer‑membrane permeability barriers [2]. The target compound's free glycine carboxylate may facilitate Gram‑negative penetration relative to ester‑protected analogs via porin‑mediated uptake, a hypothesis that requires experimental validation.

antibacterial susceptibility MIC determination E. coli S. aureus

Synthetic Accessibility and Carboxyl‑Group Derivatization

The free terminal carboxyl group of the glycine residue in N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine offers a direct synthetic handle for amide coupling, esterification, or conjugation to fluorescent reporters without the deprotection step required for ester‑masked analogs (e.g., methyl or tert‑butyl glycinate derivatives) . This contrasts with the β‑alanine variant, where the extended linker alters the spatial relationship between the conjugation site and the coumarin chromophore, potentially affecting fluorescence resonance energy transfer (FRET) applications . The synthesis of the target compound proceeds via a two‑step sequence: (i) etherification of 7‑hydroxycoumarin with chloroacetyl chloride, (ii) amidation with glycine in the presence of base—a route that avoids the use of activated‑ester intermediates (N‑hydroxysuccinimide esters) employed in more complex dipeptide‑coumarin syntheses described by Shilin et al. [1].

synthetic chemistry carboxyl derivatization amide coupling

Research and Industrial Application Scenarios


DNA Gyrase B Inhibitor SAR Library Scaffold

The glycine‑linked coumarin core of this compound provides a modular template for structure–activity relationship (SAR) campaigns targeting the ATP‑binding site of bacterial DNA gyrase B. The free carboxyl group enables rapid parallel amidation with diverse amine libraries to generate focused compound collections, while the absence of 4‑methyl substitution avoids confounding CYP2A6‑mediated metabolic interference in whole‑cell screening assays [1]. Researchers can benchmark new derivatives against novobiocin (DNA gyrase IC₅₀ = 0.17 µM) using standardized supercoiling or ATPase assays [2].

Fluorogenic Probe Precursor for Biochemical Assays

The coumarin chromophore of the parent scaffold exhibits fluorescence properties that can be exploited in protease or esterase substrate design. The glycine carboxyl group serves as an attachment point for peptide sequences or cleavable blocking groups that quench coumarin fluorescence until enzymatic cleavage releases the fluorescent 7‑hydroxycoumarin moiety . Procurement of this compound, rather than a pre‑conjugated AMC (7‑amino‑4‑methylcoumarin) substrate, allows users full control over the linker chemistry and peptide sequence.

Reference Compound for Coumarin–Amino Acid Conjugate Analysis

With a well‑defined molecular weight (277.23 g·mol⁻¹), characteristic UV absorbance (λmax ≈ 320 nm for the coumarin chromophore), and a free carboxyl pKa (~3.5–4.0 for the glycine moiety), this compound serves as a calibration standard for HPLC and LC‑MS method development targeting coumarin‑amino‑acid conjugate libraries . Its chromatographic behavior can be directly compared with the β‑alanine analog (MW 291.26) to validate separation selectivity for linker‑length variants.

Negative Control for CYP2A6 Inhibition Screening

Because the compound lacks the 4‑methyl substituent that enhances CYP2A6 affinity, it can function as a low‑affinity comparator (negative control) in CYP2A6 inhibition assays alongside known inhibitors such as methoxsalen or 4‑methylcoumarin derivatives [3]. This application is directly supported by the differential CYP2A6 interaction evidence presented in Section 3, Evidence Item 2.

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